7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound characterized by the presence of a phenylsulfanyl group attached to a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzodioxin intermediate with phenylsulfanyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The benzodioxin ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The benzodioxin ring system may also contribute to the compound’s overall activity by providing a rigid scaffold that enhances selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
7-(Phenylsulfonyl)-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
7-(Phenylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of both the phenylsulfanyl and amine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-phenylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c15-11-8-12-13(17-7-6-16-12)9-14(11)18-10-4-2-1-3-5-10/h1-5,8-9H,6-7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUHLCGCWHQHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)SC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.